molecular formula C19H21NO2 B15202677 tert-Butyl (E)-(3-styrylphenyl)carbamate

tert-Butyl (E)-(3-styrylphenyl)carbamate

Cat. No.: B15202677
M. Wt: 295.4 g/mol
InChI Key: BIGNUCFNTZEXFE-OUKQBFOZSA-N
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Description

tert-Butyl (E)-(3-styrylphenyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable protecting group that can be easily removed under acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (E)-(3-styrylphenyl)carbamate typically involves the reaction of tert-butyl chloroformate with (E)-(3-styrylphenyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are generally mild, and the product is obtained in good yield.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and improved safety. The use of flow reactors also enhances the efficiency of the reaction and reduces the formation of by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (E)-(3-styrylphenyl)carbamate can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: (E)-(3-styrylphenyl)amine.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl (E)-(3-styrylphenyl)carbamate is used as a protecting group for amines in organic synthesis. It is particularly useful in the synthesis of peptides and other complex molecules where selective protection and deprotection of functional groups are required.

Biology: In biological research, this compound is used to study the effects of carbamate derivatives on enzyme activity. It serves as a model compound to investigate the inhibition of enzymes such as acetylcholinesterase.

Medicine: this compound has potential applications in the development of pharmaceuticals. Its ability to protect amine groups makes it useful in the synthesis of drug molecules that contain sensitive amine functionalities.

Industry: In the chemical industry, this compound is used in the production of fine chemicals and intermediates. It is also employed in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (E)-(3-styrylphenyl)carbamate involves the formation of a stable carbamate linkage with amine groups. This linkage protects the amine from unwanted reactions during synthetic processes. The tert-butyl group provides steric hindrance, making the carbamate stable under a variety of conditions. The compound can be deprotected by treatment with strong acids, which cleave the carbamate linkage and release the free amine.

Comparison with Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the styrylphenyl group.

    Benzyl carbamate: Contains a benzyl group instead of a tert-butyl group.

    Ethyl carbamate: Contains an ethyl group instead of a tert-butyl group.

Uniqueness: tert-Butyl (E)-(3-styrylphenyl)carbamate is unique due to the presence of the styrylphenyl group, which imparts additional steric and electronic properties. This makes it particularly useful in applications where selective protection and deprotection of amine groups are required. The tert-butyl group provides enhanced stability compared to other carbamate derivatives, making it a preferred choice in many synthetic applications.

Properties

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

tert-butyl N-[3-[(E)-2-phenylethenyl]phenyl]carbamate

InChI

InChI=1S/C19H21NO2/c1-19(2,3)22-18(21)20-17-11-7-10-16(14-17)13-12-15-8-5-4-6-9-15/h4-14H,1-3H3,(H,20,21)/b13-12+

InChI Key

BIGNUCFNTZEXFE-OUKQBFOZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)/C=C/C2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C=CC2=CC=CC=C2

Origin of Product

United States

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